Bienvenue dans la boutique en ligne BenchChem!

(R)-quinuclidin-3-amine

5-HT3 receptor Serotonin Antagonist

Procurement of enantiopure (R)-quinuclidin-3-amine dihydrochloride (CAS 123536-14-1) is mandatory for reproducible receptor pharmacology. This single (R)-enantiomer is the stereochemical determinant of potent 5-HT₃ antagonism and high M₁ mAChR affinity; the (S)-enantiomer exhibits divergent intrinsic efficacy, confounding SAR interpretation. As the key chiral intermediate in palonosetron API synthesis, only ≥98% e.e. material ensures valid lead optimization and chiral purity compliance. Verify identity via specific rotation [α]²⁰/D +24° (c=1, H₂O). Bulk quantities available.

Molecular Formula C7H14N2
Molecular Weight 126.203
CAS No. 123536-14-1; 123536-15-2
Cat. No. B2391705
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-quinuclidin-3-amine
CAS123536-14-1; 123536-15-2
Molecular FormulaC7H14N2
Molecular Weight126.203
Structural Identifiers
SMILESC1CN2CCC1C(C2)N
InChIInChI=1S/C7H14N2/c8-7-5-9-3-1-6(7)2-4-9/h6-7H,1-5,8H2/t7-/m0/s1
InChIKeyREUAXQZIRFXQML-ZETCQYMHSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





(R)-Quinuclidin-3-amine (CAS 123536-14-1): Chiral 5-HT₃ and Muscarinic Ligand Precursor for CNS and GI Research


(R)-Quinuclidin-3-amine, commonly supplied as the dihydrochloride salt (CAS 123536-14-1), is a chiral bicyclic amine building block featuring a rigid quinuclidine scaffold. The compound exists as a single enantiomer with defined stereochemistry at the 3-position, a critical determinant of its biological target engagement. This enantiomer serves as a key intermediate in the synthesis of serotonin 5-HT₃ receptor antagonists (e.g., palonosetron analogs) and muscarinic acetylcholine receptor (mAChR) ligands [1]. Its optical activity, characterized by a specific optical rotation of [α]²⁰/D +24° (c = 1 in H₂O) for the dihydrochloride salt, provides a quantifiable metric for stereochemical identity verification .

Why (R)-Quinuclidin-3-amine Cannot Be Substituted with Racemates or the (S)-Enantiomer in CNS Receptor Studies


The stereochemistry of quinuclidin-3-amine is a non-negotiable determinant of receptor binding and functional outcome. In 5-HT₃ receptor antagonist design, the activity resides essentially in the (R)-enantiomer, while the (S)-enantiomer can display divergent intrinsic efficacy profiles ranging from antagonism to agonism [1][2]. Similarly, for muscarinic receptor ligands, the (R)-enantiomer exhibits substantially higher affinity for M₁ receptors compared to the (S)-form [3]. Racemic mixtures or the incorrect enantiomer will therefore introduce uncontrolled variability in binding, functional assays, and downstream SAR interpretation. Procurement of enantiopure (R)-quinuclidin-3-amine is essential for reproducible receptor pharmacology and valid structure-activity relationship (SAR) studies.

Quantitative Differentiation of (R)-Quinuclidin-3-amine from (S)- and Racemic Analogs


Enantioselectivity in 5-HT₃ Receptor Antagonism: (R)-Enantiomer Dominates Activity

In the synthesis of conformationally restricted 5-HT₃ antagonists from naphthalimide and 3-aminoquinuclidine, the (R)-enantiomer exhibited essentially all of the antagonist activity, in stark contrast to the (S)-enantiomer and the racemic mixture [1]. This enantioselectivity diverges from the reference compound zacopride, highlighting the critical role of the (R)-stereochemistry for this scaffold [1].

5-HT3 receptor Serotonin Antagonist Stereoselectivity

Enantiopurity Benchmark: >99.5% ee via Patented Resolution Method

A patented resolution process yields the single enantiomers of 3-aminoquinuclidine dihydrochloride with unusually high optical purities exceeding 99.5% enantiomeric excess (e.e.) [1][2]. This benchmark surpasses typical chiral building block specifications and ensures that the biological activity observed is attributable solely to the (R)-enantiomer.

Enantiomeric excess Chiral resolution Synthesis Quality control

Specific Optical Rotation: [α]²⁰/D +24° as a Definitive Identity Metric

The (R)-enantiomer dihydrochloride salt exhibits a specific optical rotation of [α]²⁰/D +24° (c = 1 in H₂O), with commercial specifications typically ranging from +22° to +26° . This value provides a rapid, quantitative orthogonal check for stereochemical identity, distinguishing it from the (S)-enantiomer which rotates plane-polarized light in the opposite direction .

Optical rotation Chiral purity QC Specification

Muscarinic M₁ Receptor Affinity: (R)-Enantiomer Displays 100-Fold Higher Affinity

In radioligand displacement assays, the (R)-enantiomer of quinuclidin-3-amine exhibits approximately 100-fold higher affinity for muscarinic M₁ receptors (Kᵢ ≈ 12 nM) compared to the (S)-form [1]. This dramatic stereoselectivity underscores the requirement for the (R)-enantiomer when developing M₁-selective probes or therapeutics.

Muscarinic receptors M1 receptor Binding affinity Ki

Optimal Applications for (R)-Quinuclidin-3-amine Based on Verified Differentiation


Synthesis of Stereodefined 5-HT₃ Antagonists for Irritable Bowel Syndrome (IBS) and Antiemetic Research

The (R)-enantiomer is the stereochemical requirement for potent 5-HT₃ antagonism in this scaffold [1]. Researchers synthesizing novel 5-HT₃ ligands for IBS or chemotherapy-induced nausea should procure (R)-quinuclidin-3-amine to ensure the active eutomer is incorporated into their lead series. Use of the (S)-enantiomer or racemate would likely yield inactive or weakly active compounds, wasting synthetic effort and confounding SAR [2].

Development of M₁-Selective Muscarinic Probes for CNS Disorders

Given the ~100-fold higher M₁ receptor affinity of the (R)-enantiomer [3], this compound is the appropriate chiral starting material for designing M₁-preferring muscarinic ligands. Such probes are valuable for investigating the role of M₁ receptors in cognition, Alzheimer's disease, and schizophrenia. Using the (R)-enantiomer minimizes the risk of confounding M₂/M₃ off-target effects associated with the (S)-enantiomer.

Production of Palonosetron and Related Antiemetic APIs

(R)-Quinuclidin-3-amine (as the dihydrochloride) is a key intermediate in the industrial synthesis of palonosetron, a 5-HT₃ antagonist for CINV [4]. The specific stereochemistry is essential for the drug's pharmacological activity. Procurement of the enantiopure (R)-form is mandatory for API manufacturing to meet regulatory specifications for chiral purity.

Asymmetric Synthesis Using Chiral Auxiliaries or Ligands

The rigid bicyclic amine structure and defined stereochemistry of (R)-quinuclidin-3-amine make it a useful chiral auxiliary or ligand precursor in asymmetric catalysis . The high enantiopurity (>99.5% e.e.) achievable [5] ensures that stereochemical induction in subsequent reactions is predictable and maximized.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for (R)-quinuclidin-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.